molecular formula C19H16ClNO4 B1669217 Clometacin CAS No. 25803-14-9

Clometacin

カタログ番号: B1669217
CAS番号: 25803-14-9
分子量: 357.8 g/mol
InChIキー: DGMZLCLHHVYDIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: クロメタシンは、以下の重要なステップを含む複数段階のプロセスによって合成できます。

    インドール環の形成: 合成は、多くのNSAIDに共通の特徴であるインドール環構造の形成から始まります。

    クロロベンゾイル基の導入: クロロベンゾイル基は、フリーデル・クラフツのアシル化反応によって導入されます。

    メトキシ化: メトキシ基は、メチル化反応によってインドール環に付加されます。

    酢酸の付加: 最後に、酢酸部分が導入され、クロメタシンの合成が完了します。

工業生産方法: クロメタシンの工業生産では、反応条件を最適化して、高収率と高純度を確保します。これには、反応混合物の温度、圧力、pHを制御すること、および適切な溶媒と触媒を使用して反応を促進することが含まれます。

反応の種類:

    酸化: クロメタシンは酸化反応を起こし、さまざまな酸化代謝物を生成します。

    還元: 還元反応は、クロメタシンをその還元形に変換することができ、それらは異なる薬理学的性質を持つ可能性があります。

    置換: クロメタシンは置換反応に関与し、1つの官能基が別の官能基に置換されます。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: ハロゲン化剤、求核剤。

主要な生成物:

    酸化代謝物: クロメタシンのさまざまな酸化形。

    還元形: クロメタシンの還元誘導体。

    置換生成物: 元の官能基が異なる官能基に置換された化合物。

4. 科学研究への応用

クロメタシンは、さまざまな分野における応用について広く研究されてきました。

    化学: 薬物受容体相互作用と結合親和性の研究におけるモデル化合物として使用されます。

    生物学: 細胞プロセスへの影響と治療剤としての可能性について調査されています。

    医学: 痛みと炎症の治療のための鎮痛剤と抗炎症剤として使用されます。

    産業: 新しいNSAIDおよび関連化合物の開発に利用されます。

科学的研究の応用

Clometacin, a derivative of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used for its analgesic properties. Although it was approved in France in 1977, its clinical use was discontinued by 1987 due to significant hepatotoxicity concerns. This article explores the applications of this compound, focusing on its pharmacological effects, documented case studies, and the implications of its adverse effects.

Pharmacological Profile

Mechanism of Action
this compound functions as an analgesic by binding to human serum albumin and inhibiting the binding of other NSAIDs such as indomethacin and warfarin. This interaction can influence the pharmacokinetics and dynamics of concurrent medications, potentially leading to significant clinical implications .

Clinical Applications
Historically, this compound was utilized for conditions involving pain management, particularly in patients suffering from arthritis and other inflammatory disorders. Its approval for clinical use was primarily based on its efficacy in reducing pain and inflammation associated with these conditions .

Hepatotoxicity Reports

Numerous studies have documented the hepatotoxic effects of this compound. A retrospective analysis of 30 cases revealed that this compound-induced hepatitis presented symptoms such as jaundice, fatigue, and weight loss. The study indicated a strong female predominance among affected individuals (90% female) and highlighted that most patients had taken this compound continuously for extended periods (median duration of 445 days) at doses around 450 mg per day .

  • Symptoms and Biochemical Markers
    Common symptoms included:
    • Jaundice
    • Fatigue
    • Weight loss
    Biochemical analyses showed elevated transaminase levels consistent with hepatocellular injury, with 73% of cases exhibiting high gammaglobulin levels . Histopathological examinations indicated acute hepatitis in several patients, with chronic active hepatitis noted in others, including cases that progressed to cirrhosis .

Comparative Efficacy

In a comparative study assessing the efficacy of this compound against other analgesics, it was found that while this compound provided some pain relief, it was significantly less effective than alternatives like zomepirac. This raised questions about its utility given the risks associated with its use .

Summary of Clinical Findings

Study FocusKey Findings
Hepatotoxicity High incidence of liver damage; notable female predominance; prolonged use linked to severe outcomes.
Efficacy Comparison This compound less effective than zomepirac for pain management; raises concerns about its risk-benefit ratio.

作用機序

クロメタシンは、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって効果を発揮します。プロスタグランジンは、炎症、痛み、発熱を媒介するシグナル伝達分子です。 COXを阻害することにより、クロメタシンはプロスタグランジンの産生を減らし、炎症と痛みを軽減します さらに、クロメタシンは、カンナビノイド受容体などの他の分子標的と相互作用することが判明しており、薬理学的効果にさらに寄与しています .

6. 類似の化合物との比較

クロメタシンは、インドメタシンやジクロフェナクなどの他のNSAIDと構造的および機能的に類似しています。クロメタシンは、これらの化合物とは異なる独自の特性を持っています。

類似の化合物のリスト:

  • インドメタシン
  • ジクロフェナク
  • イブプロフェン
  • ナプロキセン

クロメタシンは、化学構造と薬理学的性質のユニークな組み合わせにより、研究および治療への応用において貴重な化合物となっています。

類似化合物との比較

  • Indomethacin
  • Diclofenac
  • Ibuprofen
  • Naproxen

Clometacin’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications.

生物活性

Clometacin, an indometacin derivative, is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. However, its biological activity is notably complicated by its association with hepatotoxicity and immune-mediated liver injury. This article presents a comprehensive overview of the biological activities of this compound, focusing on its pharmacological effects, mechanisms of toxicity, and clinical implications.

Pharmacological Profile

This compound exhibits analgesic and anti-inflammatory effects, primarily through its inhibition of cyclooxygenase (COX) enzymes. The drug binds to human serum albumin (HSA), influencing the binding of other drugs such as indomethacin and warfarin, which can lead to altered pharmacokinetics in patients .

  • COX Inhibition : this compound inhibits the COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain pathways.
  • Binding Affinity : The drug has a significant binding affinity to HSA, which can affect the bioavailability and efficacy of co-administered medications .

Hepatotoxicity

This compound's use has been significantly curtailed due to its hepatotoxic potential. Clinical studies have reported cases of this compound-induced hepatitis resembling autoimmune hepatitis.

Case Studies

  • Clinical Features : A study involving 30 patients revealed that this compound-induced hepatitis presented with:
    • High levels of transaminases (ALT and AST).
    • Predominant centrilobular necrosis observed in liver biopsies.
    • A notable female predominance (29:1) among affected individuals .
  • Immunological Findings : In 73% of cases, elevated gammaglobulin levels were noted. Autoantibodies, including anti-smooth muscle antibodies and anti-nuclear antibodies, were detected in several patients, suggesting an autoimmune component to the hepatic injury .

Mechanisms of Hepatotoxicity

The mechanisms underlying this compound-induced liver injury are still being elucidated but may include:

  • Oxidative Stress : The drug may induce oxidative stress leading to mitochondrial dysfunction, which is critical in hepatocyte injury .
  • Immune Activation : The immune response may be activated through mechanisms similar to those seen in autoimmune hepatitis, where the body’s immune system mistakenly attacks liver cells .

In Vitro Studies

In vitro studies using normal human hepatocyte cultures have shown that this compound at concentrations as low as 6×104 M6\times 10^{-4}\text{ M} can induce hepatotoxicity, leading to cell death and inflammatory responses .

StudyConcentrationObservations
In Vitro Hepatocyte Study6×104 M6\times 10^{-4}\text{ M}Induced hepatitis in normal human hepatocytes

特性

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMZLCLHHVYDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048827
Record name Clometacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25803-14-9
Record name Clometacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25803-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clometacin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025803149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clometacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clometacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9M34YK25C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clometacin
Reactant of Route 2
Clometacin
Reactant of Route 3
Clometacin
Reactant of Route 4
Reactant of Route 4
Clometacin
Reactant of Route 5
Clometacin
Reactant of Route 6
Reactant of Route 6
Clometacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。